molecular formula C19H18FN3O B2639339 (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one CAS No. 477871-66-2

(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one

Cat. No.: B2639339
CAS No.: 477871-66-2
M. Wt: 323.371
InChI Key: OXWQBTLDHXAUQX-QXMHVHEDSA-N
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Description

(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Introduction of Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Formation of Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction with dimethylamine and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the propenone moiety, converting the double bond to a single bond.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in inhibiting specific enzymes or pathways in pathogens or cancer cells.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Benzimidazole derivatives have been used in the development of drugs for conditions such as parasitic infections, gastrointestinal disorders, and certain cancers.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function. The fluorobenzyl group may enhance binding affinity or selectivity, while the propenone moiety could participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    4-Fluorobenzylbenzimidazole: A derivative with a similar structure but lacking the propenone moiety.

    Dimethylaminobenzimidazole: Another derivative with a dimethylamino group but different substitution patterns.

Uniqueness

(Z)-3-(dimethylamino)-1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2-propen-1-one is unique due to the combination of the benzimidazole core, fluorobenzyl group, and propenone moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-22(2)12-11-18(24)19-21-16-5-3-4-6-17(16)23(19)13-14-7-9-15(20)10-8-14/h3-12H,13H2,1-2H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWQBTLDHXAUQX-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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